1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-

Nucleoside synthesis Glycosylation efficiency Regioselectivity

4-Methoxy/ethoxy analogs require heterogeneous glycosylation conditions that compromise batch reproducibility and hinder continuous flow scale-up. This 4-isopropoxy variant resolves that bottleneck through markedly improved acetonitrile solubility, enabling fully homogeneous glycosylation-a critical advantage for gram-to-kilogram nucleoside campaigns. • Homogeneous glycosylation in MeCN (suspension required for 4-MeO/4-EtO analogs) • 60% glycosylation yield; N1:N2 ≈ 7:1 regioisomer ratio baseline • ≥98% purity; sealed dry, 2-8°C storage; room temperature shipping

Molecular Formula C8H10BrN5O
Molecular Weight 272.1 g/mol
CAS No. 183274-50-2
Cat. No. B171399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-
CAS183274-50-2
Molecular FormulaC8H10BrN5O
Molecular Weight272.1 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC(=NC2=NNC(=C21)Br)N
InChIInChI=1S/C8H10BrN5O/c1-3(2)15-7-4-5(9)13-14-6(4)11-8(10)12-7/h3H,1-2H3,(H3,10,11,12,13,14)
InChIKeyRYSAHLTXAATJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-isopropoxy Pyrazolopyrimidine Building Block Overview


1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- (CAS 183274-50-2) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a bromine atom at the 3-position and an isopropoxy group at the 4-position of the fused ring system . With a molecular formula of C₈H₁₀BrN₅O, a molecular weight of 272.10 g/mol, and a predicted LogP of 1.48, this compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing modified nucleosides and exploring kinase-targeted chemical space [1]. Its substitution pattern confers distinct reactivity and physicochemical properties that differentiate it from other 3-bromo or 4-substituted pyrazolopyrimidine analogs commonly encountered in procurement catalogs.

Why 4-Isopropoxy Substitution Is Irreplaceable


The 4-isopropoxy substituent on 1H-pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- is not a passive spectator group. Comparative studies demonstrate that replacing isopropoxy with shorter alkoxy chains (methoxy, ethoxy) or with chlorine significantly alters solubility in organic reaction media, glycosylation efficiency, and the conformational behavior of downstream nucleoside products [1][2]. The isopropoxy group confers markedly improved solubility in acetonitrile relative to methoxy and ethoxy analogs, enabling homogeneous glycosylation conditions that are not achievable with the less lipophilic derivatives [2]. Furthermore, the 3-bromo substituent serves as a critical handle for subsequent functionalization (e.g., hydrolysis to guanosine analogs), a synthetic option absent in non-halogenated 4-isopropoxy variants [1]. These interdependent effects mean that substituting a 4-chloro, 4-methoxy, or non-brominated analog will yield different reaction outcomes, altered regioselectivity, and distinct product profiles—invalidating direct interchange in both synthetic and pharmacological contexts.

Quantitative Differentiation Versus Closest Analogs


Glycosylation Yield: 4-Isopropoxy vs. Methoxy and Ethoxy

The 4-isopropoxy group on the pyrazolo[3,4-d]pyrimidine scaffold enables approximately 10% higher glycosylation yield compared to 4-methoxy and 4-ethoxy analogs when reacted with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride under nucleobase anion conditions (MeCN, KOH/TDA-1) [1]. This yield advantage is attributed to the improved solubility of the isopropoxy base in acetonitrile, which allows the reaction to proceed under homogeneous conditions rather than as a suspension, as required for the less soluble methoxy and ethoxy derivatives [1].

Nucleoside synthesis Glycosylation efficiency Regioselectivity

Halogenation Efficiency: Isopropoxy-Enhanced Yield

The 3-bromo-4-isopropoxy substitution pattern originates from halogenation of 6-amino-4-isopropoxypyrazolo[3,4-d]pyrimidine. The isopropoxy group was reported to increase the yield of halogenation (both bromination with NBS and iodination with NIS) relative to the corresponding 4-methoxy derivative [1]. Specifically, the 4-isopropoxy intermediate 6c was converted to 3-iodo derivative 8c in 70% isolated yield after recrystallization (mp 223 °C) [1]. This stands in contrast to the 4-methoxy analog 6a, which exhibits poor solubility and lower halogenation efficiency [1].

Halogenation chemistry Building block synthesis Reaction optimization

Nucleoside Conformational Rigidity: >98% N-Conformer Population

Nucleosides synthesized from 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine display a uniquely rigid N-type sugar conformation. The 2′-deoxy-2′-fluoro-β-D-arabinonucleosides derived from this compound (compounds 1 and 2) exhibit >98% N-conformer population in aqueous solution (PN ≈ 358°, ψm ≈ 37°), as confirmed by ¹H NMR and X-ray crystallography [1]. In contrast, the corresponding parent purine 2′-deoxy-2′-fluoro-β-D-arabinonucleosides (compounds 3 and 4) exist in a nearly equal N/S-conformer equilibrium (~50:50 distribution) [1]. This conformational locking is a direct consequence of the pyrazolo[3,4-d]pyrimidine scaffold combined with the 3-bromo substituent.

Nucleoside conformation Sugar pucker Antisense oligonucleotides

Acetonitrile Solubility Advantage Over Methoxy Analogs

The 4-isopropoxy derivatives 7c and 8c are fully soluble in acetonitrile (MeCN), the standard solvent for nucleobase anion glycosylation, whereas the corresponding 4-methoxy and 4-ethoxy derivatives (7a,b and 8a,b) must be reacted as suspensions due to poor solubility [1]. This solubility difference directly impacts reaction kinetics, reproducibility, and scalability. The homogeneous conditions enabled by the isopropoxy group contribute to the higher and more consistent glycosylation yields observed for this substrate class [1].

Solubility Reaction medium Process chemistry

Computational Lipophilicity and Polar Surface Area Profile

The compound 3-bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a calculated LogP of 1.48 and a topological polar surface area (TPSA) of 89.71 Ų . In comparison, the 4-chloro analog (3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, CAS 1003298-79-0, MW 248.47) has a significantly lower predicted LogP and smaller steric bulk at the 4-position, while the 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1934583-81-9, MW 214.02) lacks a 4-substituent entirely and consequently has even lower lipophilicity and a higher fraction of polar surface area . These differences in physicochemical profile influence membrane permeability, solubility, and target binding in kinase inhibitor screening cascades.

Drug-likeness Lipophilicity ADME prediction

Validated Research Applications


Conformationally Locked Nucleosides for Antisense and siRNA

This compound serves as the essential nucleobase precursor for constructing pyrazolo[3,4-d]pyrimidine 2′-deoxy-2′-fluoro-β-D-arabinonucleosides that exhibit >98% N-conformer population—a conformational locking that is unattainable with purine-based starting materials (~50:50 N/S equilibrium). The resulting nucleosides are valuable tools for investigating sugar pucker effects on oligonucleotide duplex stability, nuclease resistance, and RNase H recruitment [1]. The 3-bromo group further enables post-glycosylation conversion to guanosine analogs (85% yield) and purine-2,6-diamine derivatives (78% yield) [1].

Kinase Inhibitor Libraries Targeting Hydrophobic ATP Pockets

The combination of 3-bromo (a synthetic handle for cross-coupling) and 4-isopropoxy (a moderate lipophilicity enhancer, LogP 1.48) makes this compound a privileged scaffold for generating focused kinase inhibitor libraries. The isopropoxy group provides a balanced lipophilicity profile distinct from 4-chloro or 4-methoxy analogs, potentially improving occupancy of hydrophobic kinase pockets while maintaining acceptable TPSA (89.71 Ų) for membrane permeability . The 6-amino group serves as a vector for further diversification.

Process-Scale Nucleoside Synthesis with Homogeneous Conditions

For gram-to-kilogram nucleoside campaigns, the solubility of the 4-isopropoxy base in acetonitrile enables fully homogeneous glycosylation, in contrast to the heterogeneous suspension conditions required for 4-methoxy and 4-ethoxy analogs. This homogeneity improves reaction reproducibility, simplifies process analytical technology (PAT) implementation, and facilitates continuous flow chemistry approaches [2]. The documented 60% glycosylation yield and defined regioisomer distribution (N1:N2 ≈ 7:1) provide a reliable baseline for process optimization [1].

Analytical Reference Standard for Method Development

With a commercial purity specification of ≥98%, defined storage conditions (sealed dry, 2–8 °C), and fully characterized spectroscopic properties, this compound is suitable as an analytical reference standard for HPLC method development, impurity profiling, and forced degradation studies of pyrazolopyrimidine-based drug candidates . Its bromine isotope pattern provides a distinctive mass spectrometry signature (M and M+2 peaks, ~1:1 ratio) that facilitates identification in complex reaction mixtures.

Quote Request

Request a Quote for 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.